PDI-1 is a small molecule inhibitor designed to disrupt the interaction between PD-1 and PD-L1. This interaction plays a crucial role in suppressing the immune system's response to cancer cells. By inhibiting this interaction, PDI-1 aims to reactivate the immune system, enabling it to effectively target and destroy tumor cells []. This mechanism positions PDI-1 as a potential alternative to monoclonal antibodies currently used in immune checkpoint blockade therapy [].
PDI-1 exerts its anti-tumor activity by competitively binding to either PD-1 or PD-L1, effectively blocking the interaction between these two proteins []. This blockade prevents the transmission of inhibitory signals that typically suppress T cell activation, thereby promoting an enhanced immune response against tumor cells []. The mechanism of action of PDI-1 resembles that of monoclonal antibodies targeting PD-1 or PD-L1, suggesting a similar therapeutic approach [].
PDI-1 has demonstrated promising anti-tumor activity in preclinical studies, particularly in the context of non-small cell lung cancer (NSCLC) and melanoma []. In vitro studies have shown that PDI-1 effectively enhances the cytotoxicity of activated human T cells against lung cancer and melanoma cell lines []. Furthermore, in vivo studies using syngeneic mouse models have demonstrated that PDI-1 significantly inhibits the growth of tumors derived from human PD-L1-transfected mouse lung cancer and melanoma cells []. These preclinical findings highlight the potential of PDI-1 as a novel immune checkpoint inhibitor for NSCLC and melanoma.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5